molecular formula C7H4BrFO3 B12843224 3-Bromo-2-fluoro-5-hydroxybenzoic acid

3-Bromo-2-fluoro-5-hydroxybenzoic acid

Cat. No.: B12843224
M. Wt: 235.01 g/mol
InChI Key: SSCPVOWKROLSGF-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-hydroxybenzoic acid typically involves the bromination and fluorination of a hydroxybenzoic acid precursor. One common method is the bromination of 2-fluoro-5-hydroxybenzoic acid using bromine in the presence of a suitable solvent, such as acetic acid, at controlled temperatures. The reaction conditions are carefully monitored to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

3-Bromo-2-fluoro-5-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-hydroxybenzoic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting or activating specific enzymes or receptors. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluorobenzoic acid
  • 3-Bromo-5-fluoro-2-hydroxybenzoic acid
  • 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Uniqueness

3-Bromo-2-fluoro-5-hydroxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .

Properties

Molecular Formula

C7H4BrFO3

Molecular Weight

235.01 g/mol

IUPAC Name

3-bromo-2-fluoro-5-hydroxybenzoic acid

InChI

InChI=1S/C7H4BrFO3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12)

InChI Key

SSCPVOWKROLSGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)O

Origin of Product

United States

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